H-D-Phg-OMe.HCl
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Overview
Description
H-D-Phg-OMe.HCl: ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride , is a chemical compound with the molecular formula C9H12ClNO2 . It is a white to almost white crystalline powder that is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . This compound is an important intermediate in the synthesis of cephalosporin antibiotics, such as cephradine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride typically involves the esterification of D-2-Phenylglycine with methanol in the presence of hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenylglycine oxides.
Reduction: Formation of phenylglycine amine.
Substitution: Formation of substituted phenylglycine derivatives.
Scientific Research Applications
Chemistry: ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics .
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays .
Medicine: It is a key intermediate in the production of cephalosporin antibiotics, which are used to treat a wide range of bacterial infections .
Industry: The compound is used in the large-scale production of antibiotics and other pharmaceuticals .
Mechanism of Action
The mechanism of action of ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride primarily involves its role as an acyl donor in the enzymatic synthesis of cephalosporin antibiotics. The compound reacts with the enzyme to form an acyl-enzyme intermediate, which then reacts with other substrates to form the final antibiotic product .
Comparison with Similar Compounds
- D-Phenylglycine Methyl Ester Hydrochloride
- L-Phenylglycine Methyl Ester Hydrochloride
- Methyl (2R)-2-amino-2-phenylacetate Hydrochloride
Uniqueness: ®-(-)-2-Phenylglycine Methyl Ester Hydrochloride is unique due to its specific stereochemistry, which is crucial for its role in the synthesis of cephalosporin antibiotics. The ®-configuration ensures the correct orientation and reactivity in enzymatic processes, making it a valuable intermediate in pharmaceutical synthesis .
Properties
CAS No. |
19883-41-1 |
---|---|
Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-2-phenylacetic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-10-8(9(11)12)7-5-3-2-4-6-7;/h2-6,8,10H,1H3,(H,11,12);1H/t8-;/m1./s1 |
InChI Key |
FUUXTVBJBBSPAG-DDWIOCJRSA-N |
Isomeric SMILES |
CN[C@H](C1=CC=CC=C1)C(=O)O.Cl |
SMILES |
COC(=O)C(C1=CC=CC=C1)N.Cl |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(=O)O.Cl |
Pictograms |
Irritant |
Related CAS |
26682-99-5 (Parent) |
Synonyms |
19883-41-1; (R)-Methyl2-amino-2-phenylacetatehydrochloride; H-D-PHG-OMEHCL; H-D-Phg-OMe.HCl; (R)-(-)-2-Phenylglycinemethylesterhydrochloride; (R)-2-PhenylglycineMethylEsterHydrochloride; METHYL(2R)-2-AMINO-2-PHENYLACETATEHYDROCHLORIDE; MFCD00137487; d-phenylglycinemethylesterhydrochloride; PubChem10946; PubChem19021; 307882_ALDRICH; SCHEMBL1143309; DTHMTBUWTGVEFG-DDWIOCJRSA-N; MolPort-003-929-770; ACT07454; AKOS015846308; AKOS015903224; CS13901; RP25887; AK-47584; AM008839; BR-47584; SC-46254; ST2408187 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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